溴氰菊酯

描述

Deltamethrin is an insecticide belonging to the pyrethroid family. Pyrethroids are man-made versions of pyrethrins, natural insecticides from chrysanthemum flowers .

Synthesis Analysis

Deltamethrin’s molecular structure has been analyzed using density functional theory (DFT). Gold nanoparticles (AuNPs) and silver nanoparticles (AgNPs) were used to enhance the surface-enhanced Raman spectroscopy (SERS) detection signal .Molecular Structure Analysis

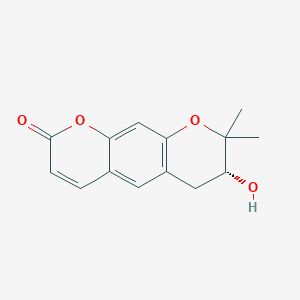

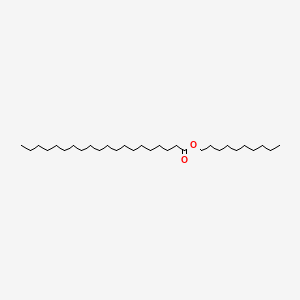

Deltamethrin’s molecular structure consists of C-Br, C=C, C=N, C=O, C-H, N-H, and a benzene ring. The theoretical Raman peaks of deltamethrin calculated by DFT were basically similar to the measured results .Chemical Reactions Analysis

Deltamethrin undergoes several degradation processes. A detailed NMR analysis of deltamethrin stability has been carried out under stress conditions, mimicking a water-based insecticidal paint environment .Physical and Chemical Properties Analysis

Deltamethrin is colorless or white to light beige crystals that have no odor. It has a melting point of 98-101°C and decomposes above 300°C. It is slightly soluble in water (< 0.002 mg/l) and has a vapor pressure of 1.5 x 10^-8 mm Hg at 25°C .科学研究应用

疟疾媒介控制

溴氰菊酯广泛用于生产长效杀虫蚊帐 (LLINs),这是世界卫生组织 (WHO) 推荐的管理疟疾的关键策略。 这些蚊帐经杀虫剂(如溴氰菊酯)处理,以杀死或驱除携带疟疾寄生虫的蚊子 .

室内滞留喷洒 (IRS)

作为一种对哺乳动物毒性低的有效杀虫剂,溴氰菊酯也用于室内滞留喷洒。 这种方法包括用杀虫剂喷洒房屋的内墙,以杀死传播疟疾的蚊子 .

兽医应用

在兽医学中,溴氰菊酯被用来控制寄生在小型反刍动物身上的跳蚤等寄生虫。 已经进行了研究以评估其在田间条件下的有效性,证明了其在动物健康管理中的实用性 .

水处理

已经对水系统中溴氰菊酯的降解进行了研究。 分析了各种方法,包括不同的铁/亚硫酸盐体系,以确定最有效的溴氰菊酯降解反应体系,旨在减少其对环境的影响 .

农业害虫防治

溴氰菊酯广泛应用于农业,以保护作物免受害虫侵害。 它以各种剂型应用于植物,以保护植物免受可能对作物产量和质量造成重大损害的昆虫的侵害 .

毒理学研究

最近的研究调查了高剂量溴氰菊酯对动物肾脏、心肌和神经等器官的毒性作用。 这项研究有助于了解溴氰菊酯暴露的安全性和潜在风险 .

作用机制

Target of Action

Deltamethrin is a synthetic pyrethroid insecticide . Its primary targets are pests and parasites, including insects and acarines . It is widely used in agriculture, public health programs, and veterinary medicine .

Mode of Action

Deltamethrin can kill insects by direct contact or ingestion . Structurally based on natural pyrethrins, Deltamethrin rapidly paralyzes the insect’s nervous system, giving a quick knockdown effect . It immediately disables insects when they are feeding on a Deltamethrin sprayed plant . Deltamethrin disrupts their normal nervous system function .

Biochemical Pathways

Deltamethrin, being extremely lipophilic, easily penetrates the cuticles of insects and acarines . It disrupts the normal functioning of the nervous system of these organisms, leading to paralysis and eventually death .

Pharmacokinetics

Deltamethrin is primarily cleared from the body by metabolism . It has been found that hepatic biotransformation accounts for approximately 78% of the administered doses . Plasma carboxylesterases (CaEs) account for the biotransformation of about 8% of each dosage . The metabolism of deltamethrin in miniature pigs is fit for a one-compartment model with a weighting function of 1/C2 .

Result of Action

The result of Deltamethrin’s action is the rapid paralysis and death of the target organisms . It is less toxic to mammals due to their higher body temperature, larger body size, and decreased sensitivity to the chemical .

Action Environment

Deltamethrin is widely detected in a range of environments, including soil, water, sediment, and air . After entering the natural environment, Deltamethrin circulates between solid, liquid, and gas phases and enters organisms through the food chain . The majority of Deltamethrin applied to crops is transferred to the soil environment and is mainly distributed in the top soil . It has a half-life ranging from 5.7- 209 days . Its environmental profile can be roughly described by its physico-chemical properties like water solubility, lipophilicity, and vapor pressure .

安全和危害

未来方向

生化分析

Biochemical Properties

Deltamethrin interacts with the nervous system of insects, disrupting normal nerve function . It acts on nerve membranes by delaying the closing of the activation gate for the sodium ion channel . This interaction leads to prolonged depolarization and hyperexcitability in the insect’s nervous system, resulting in the insect’s death .

Cellular Effects

Deltamethrin has been shown to cause various effects on cells. It can cause skin sensations like tingling, itching, burning, or numbness at the spot of contact . Ingesting large amounts of deltamethrin can lead to nausea, vomiting, abdominal pain, and muscle twitches . It has also been reported to cause developmental impairments in behavior and cognition after exposure .

Molecular Mechanism

The molecular mechanism of deltamethrin involves its interaction with the sodium ion channels in nerve membranes. It delays the closing of the activation gate for the sodium ion channel, leading to prolonged depolarization and hyperexcitability . This disruption of normal nerve function is the primary mechanism of its insecticidal action .

Temporal Effects in Laboratory Settings

Deltamethrin has been found to be effective for up to 150 days on various surfaces in laboratory settings . Over time, deltamethrin is metabolized with a rapid loss of toxicity and is passed from the body .

Dosage Effects in Animal Models

In animal models, the effects of deltamethrin vary with dosage. For instance, intravenous doses greater than or equal to 0.1 mg/kg body weight in dogs affect cardiovascular and respiratory functions and alter electroencephalogram patterns .

Metabolic Pathways

Deltamethrin is metabolized in the body, with ester cleavage and oxidation at the 4’-position of the alcohol moiety being the principal mechanisms of metabolism . Other minor oxidation sites include the 5 and 2’ positions of the alcohol moiety and the methyl group trans to the carboxyl .

Transport and Distribution

Deltamethrin circulates between solid, liquid, and gas phases in the environment and enters organisms through the food chain . In soil, it has been found to be practically immobile .

属性

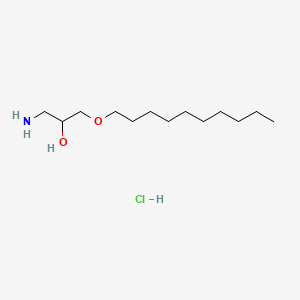

IUPAC Name |

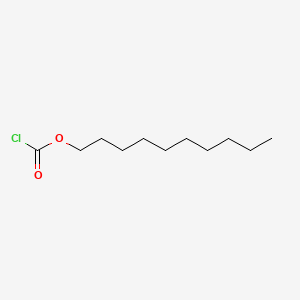

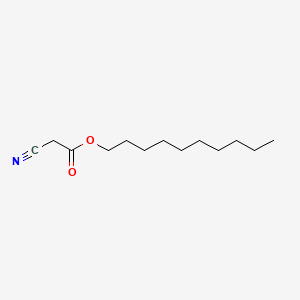

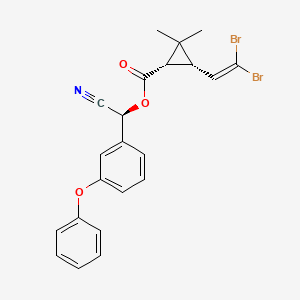

[cyano-(3-phenoxyphenyl)methyl] 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19Br2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWZREIFADZCYQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Br)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19Br2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041822 | |

| Record name | Cyano(3-phenoxyphenyl)methyl 3-(2,2-dibromoethenyl)-2,2-dimethyl-cyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52820-00-5 | |

| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dibromoethenyl)-2,2-dimethyl-, cyano(3-phenoxyphenyl)methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52820-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | RU 22950 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052820005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyano(3-phenoxyphenyl)methyl 3-(2,2-dibromoethenyl)-2,2-dimethyl-cyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。